

Unveiling the Molecular Architecture and Pharmacological Profile of LY-311727: A Technical Guide

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Compound of Interest		
Compound Name:	LY-311727	
Cat. No.:	B1675666	Get Quote

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Abstract

LY-311727 is a potent and selective inhibitor of secreted phospholipase A2 (sPLA2), a key enzyme implicated in various inflammatory pathways. This document provides a comprehensive technical overview of **LY-311727**, detailing its chemical structure, physicochemical properties, and pharmacological activity. We will delve into the experimental data supporting its mechanism of action and provide insights into the signaling pathways it modulates. This guide is intended to serve as a valuable resource for researchers actively engaged in the fields of inflammation, signal transduction, and drug discovery.

Chemical Identity and Physicochemical Properties

LY-311727, also known by its chemical name [3-[[3-(2-Amino-2-oxoethyl)-2-ethyl-1-(phenylmethyl)-1H-indol-5-yl]oxy]propyl]-phosphonic acid, is a synthetic compound with a molecular formula of C22H27N2O5P and a molecular weight of 430.43 g/mol .[1][2] Its unique structure, featuring an indole core, is central to its inhibitory activity against sPLA2.



Property	Value	Reference
IUPAC Name	[3-[[3-(2-Amino-2-oxoethyl)-2-ethyl-1-(phenylmethyl)-1H-indol-5-yl]oxy]propyl]-phosphonic acid	
Alternate Names	3-[3-(2-amino-2-oxoethyl)-1- benzyl-2-ethylindol-5- yl]oxypropylphosphonic acid	[1]
CAS Number	164083-84-5	[1]
Molecular Formula	C22H27N2O5P	[1][2]
Molecular Weight	430.43 g/mol	[1][2]
Purity	≥97%	[1]
Solubility	Soluble to 100 mM in DMSO and to 100 mM in 1eq. NaOH	

Synthesis and Structural Elucidation

The synthesis of **LY-311727** has been documented, with a practical route based on the Nenitzescu indole synthesis.[3][4] This multi-step process allows for the construction of the core indole scaffold and subsequent functionalization to yield the final active compound. The structural integrity of the synthesized molecule is typically confirmed through various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis.

Mechanism of Action and Pharmacological Activity

LY-311727 is a selective inhibitor of secreted phospholipase A2 (sPLA2), with potent activity against group IIA and group V isoforms. sPLA2 enzymes are responsible for the hydrolysis of phospholipids at the sn-2 position, leading to the release of arachidonic acid and lysophospholipids. These molecules are precursors to a wide range of pro-inflammatory mediators, including prostaglandins and leukotrienes.



Inhibitory Potency:

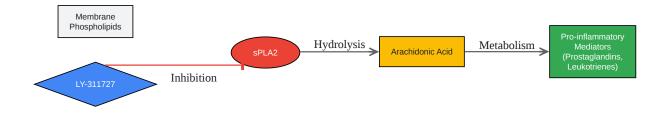
Enzyme Isoform	IC50 Value
Group IIA sPLA2	<1 µM
Group V sPLA2	<50 μΜ

Data sourced from R&D Systems product information.

By inhibiting sPLA2, **LY-311727** effectively blocks the production of these inflammatory mediators, thereby exerting its anti-inflammatory effects.

Modulation of Signaling Pathways

The primary signaling pathway modulated by **LY-311727** is the arachidonic acid cascade. By preventing the initial release of arachidonic acid from membrane phospholipids, **LY-311727** curtails the entire downstream inflammatory signaling cascade.



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Caption: Inhibition of the sPLA2-mediated release of arachidonic acid by LY-311727.

Experimental Protocols sPLA2 Inhibition Assay (General Protocol)

A typical in vitro assay to determine the inhibitory potency of **LY-311727** against sPLA2 involves the following steps:



- Substrate Preparation: A fluorescently labeled phospholipid substrate is prepared in a suitable buffer.
- Enzyme and Inhibitor Incubation: Recombinant human sPLA2 is pre-incubated with varying concentrations of **LY-311727** for a specified period at a controlled temperature.
- Reaction Initiation: The enzymatic reaction is initiated by the addition of the phospholipid substrate.
- Signal Detection: The increase in fluorescence, resulting from the cleavage of the substrate by sPLA2, is monitored over time using a fluorescence plate reader.
- Data Analysis: The initial reaction rates are calculated, and the IC50 value (the concentration
 of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a
 dose-response curve.

Caption: Workflow for a typical in vitro sPLA2 inhibition assay.

Conclusion

LY-311727 is a well-characterized and potent inhibitor of sPLA2, offering a valuable tool for investigating the role of this enzyme in inflammatory processes. Its defined chemical structure, established synthetic route, and clear mechanism of action make it a cornerstone compound for researchers in both academic and industrial settings. Further exploration of its therapeutic potential in various inflammatory and disease models is warranted.

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